N-Nonyldeoxygalactonojirimycin

Description

Historical Context of Iminosugar Research in Glycobiology

The study of iminosugars has a rich history dating back several decades, originating with the isolation of these compounds from natural sources such as plants and microorganisms. nih.govunimib.it The discovery that these natural products could potently inhibit glycosidases—enzymes that catalyze the cleavage of glycosidic bonds—sparked considerable interest in the scientific community. researchgate.netnih.gov Early research focused on compounds like deoxynojirimycin (DNJ), found in mulberry leaves, and castanospermine. unimib.it This foundational work established iminosugars as powerful tools for glycobiologists, helping to elucidate the catalytic mechanisms of glycosidases and understand the crucial roles of glycans in health and disease. nih.gov Over time, research has expanded from naturally occurring iminosugars to the synthesis of a vast array of derivatives to identify compounds with improved activity and selectivity for various therapeutic applications, including antiviral, anti-cancer, and metabolic disorder treatments. unistra.frresearchgate.netunimib.it

Classification and Structural Features of Galactose-Type Iminocyclitols

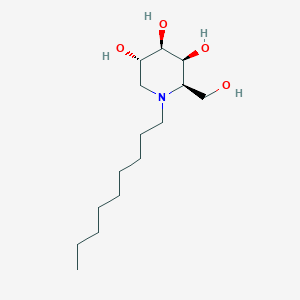

Iminosugars, also known as iminocyclitols, can be classified based on the sugar they mimic. N-Nonyldeoxygalactonojirimycin is classified as a galactose-type iminocyclitol because the stereochemistry of its hydroxyl groups on the piperidine (B6355638) ring corresponds to that of galactose. nih.govgoogle.com Galactose is a C-4 epimer of glucose, meaning they differ only in the orientation of the hydroxyl group at the fourth carbon. wikipedia.orglibretexts.org

The core structure of NN-DGJ is 1-deoxygalactonojirimycin (DGJ), which is a polyhydroxylated piperidine ring. The defining structural features of NN-DGJ are:

A Piperidine Ring: A six-membered ring containing a nitrogen atom instead of the usual oxygen atom found in pyranose sugars. nih.gov

Galacto-configuration: The arrangement of the hydroxyl groups mimics that of D-galactose. wikipedia.org

An N-Alkyl Chain: A nine-carbon (nonyl) chain is attached to the nitrogen atom of the piperidine ring. nih.govgoogle.com This lipophilic tail is a critical modification that influences the compound's biological activity. google.com

From a structural perspective, alkylated iminocyclitols like NN-DGJ can be seen as having two main parts: the iminosugar "head" group that is recognized by enzymes, and the N-alkyl "tail". nih.govgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 223771-83-3 chemicalbook.com |

| Molecular Formula | C15H31NO4 chemicalbook.com |

| Molecular Weight | 289.41 g/mol chemicalbook.com |

| Melting Point | 116-118°C chemicalbook.com |

| Boiling Point (Predicted) | 451.7±45.0 °C chemicalbook.com |

| Density (Predicted) | 1.112±0.06 g/cm3 chemicalbook.com |

Overview of Glycosidase Inhibition as a Research Strategy

Glycosidases are a broad class of enzymes essential for numerous biological processes, including the digestion of carbohydrates, the biosynthesis of N-linked glycoproteins in the endoplasmic reticulum (ER), and cell-cell recognition. nih.govgoogle.comoup.com The inhibition of these enzymes has become a major research strategy for developing therapeutic agents. unistra.froup.com By blocking specific glycosidases, it is possible to interfere with the life cycle of viruses, the growth of cancer cells, or the metabolic pathways involved in diseases like diabetes. google.comnih.gov

Iminosugars are particularly effective glycosidase inhibitors because their protonated form at physiological pH mimics the positively charged transition state of the natural carbohydrate substrate during enzymatic hydrolysis. google.com This allows them to bind tightly to the enzyme's active site, blocking it from processing its natural substrate. Research in this area focuses on designing inhibitors that are highly selective for a specific target glycosidase to maximize therapeutic effects while minimizing potential side effects. unimib.itnih.gov

Rationale for Investigating this compound in Academic Settings

The primary rationale for the academic investigation of this compound stems from its unique and somewhat unexpected biological activity profile. While many N-alkylated iminosugars are potent inhibitors of ER α-glucosidases, studies have revealed that NN-DGJ lacks significant α-glucosidase inhibitory activity. nih.govgoogle.comgoogle.com

Despite this, NN-DGJ has demonstrated antiviral activity against certain viruses, such as hepatitis B virus (HBV) and bovine viral diarrhea virus (BVDV). nih.govgoogle.comgoogle.com This finding is scientifically compelling because it suggests that NN-DGJ may exert its antiviral effects through a different mechanism of action, independent of α-glucosidase inhibition. nih.govgoogle.comgoogle.com This makes it a valuable molecular probe for uncovering alternative antiviral targets or pathways. The role of the N-nonyl chain is also a key area of investigation, as it may facilitate interactions with cellular membranes, potentially increasing the local concentration of the compound near membrane-associated viral or host proteins. nih.govgoogle.com The study of NN-DGJ and its analogues helps to dissect the complex structure-activity relationships of iminosugars, contributing to the rational design of new and more selective therapeutic agents. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-CBBWQLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Nonyldeoxygalactonojirimycin

Established Synthetic Pathways for Deoxygalactonojirimycin Core Structures

The synthesis of the 1-deoxygalactonojirimycin (DGJ) core, a polyhydroxylated piperidine (B6355638), is a foundational step in producing N-nonyldeoxygalactonojirimycin. wikipedia.org Chemists have developed several pathways to construct this key intermediate, often starting from readily available carbohydrates or using asymmetric synthesis techniques to ensure the correct stereochemistry.

One established method begins with a protected sugar derivative, such as an enol ether. nih.govbeilstein-journals.org This starting material undergoes a series of transformations, including epoxidation and subsequent hydrolysis, to form a key intermediate, L-arabino-hexos-5-ulose. nih.govbeilstein-journals.org This intermediate is then subjected to reductive amination. This crucial step involves reacting the ulose with an amine source (like benzylamine) in the presence of a catalyst (such as Palladium on carbon, Pd/C) under a hydrogen atmosphere. nih.gov This reaction closes the ring and sets the stereochemistry, yielding the protected 1-deoxy-D-galactonojirimycin core. nih.gov

Another innovative approach avoids chiral pool starting materials altogether. It employs organocatalysis, using a catalyst like proline, to facilitate an enantioselective α-chlorination and aldol (B89426) reaction from a simple, achiral aldehyde. scholaris.ca This method assembles the entire carbon skeleton in a single, efficient step, highlighting a modern strategy for creating these complex structures. scholaris.ca The synthesis of the DGJ core has been achieved in as few as eight steps from commercial starting materials with a high degree of diastereoselectivity. nih.gov

Strategies for N-Alkylation and Introduction of the N-Nonyl Moiety

Once the deoxygalactonojirimycin core is synthesized, the next critical phase is the introduction of the nine-carbon alkyl chain (the N-nonyl moiety) onto the ring's nitrogen atom. This N-alkylation is pivotal as the length of the alkyl chain significantly influences the compound's biological activity. google.com For instance, N-alkyl derivatives of deoxynojirimycin with chains of 2-8 carbons have been shown to be effective inhibitors of glycolipid biosynthesis, whereas the non-alkylated parent compound is inactive in this regard. google.com The N-nonyl group, in particular, has been identified as a potent and specific modification for targeting certain enzymes. researchgate.net

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for N-alkylation of iminosugars like DGJ. mdpi.comchim.itresearchgate.net This two-step, one-pot reaction involves first reacting the secondary amine of the DGJ core with an aldehyde—in this case, nonanal (B32974) (the nine-carbon aldehyde). This initial reaction forms an intermediate iminium ion. Subsequently, a reducing agent is added to the mixture, which reduces the iminium ion to the final N-alkylated amine. researchgate.net

The choice of reducing agent can vary depending on the other functional groups present in the molecule. Common reagents include sodium cyanoborohydride (NaBH₃CN) or hydrogenation with a palladium catalyst (Pd/C). mdpi.comchim.ituniversiteitleiden.nl This method is generally preferred over direct N-alkylation with an alkyl halide because it often proceeds under milder conditions and can lead to higher yields. mdpi.com

| Reagent/Catalyst | Amine Source | Solvent | Conditions | Outcome | Reference(s) |

| H₂ / Pd/C | Benzylamine | Methanol | Hydrogen atmosphere | Formation of the protected DGJ core from an ulose intermediate. | nih.gov |

| H₂ / Pd/C | Amine on iminosugar | Methanol | Hydrogen atmosphere, used with cyano-group containing building blocks. | N-alkylation of d-gluco and d-xylo configured iminosugars. | mdpi.com |

| NaBH₃CN | Amine on iminosugar | Methanol (catalytic AcOH) | Stirred for 15 min before adding the reducing agent. | General procedure for N-alkylation with various aldehydes. | mdpi.comuniversiteitleiden.nl |

| H₂ (35 atm) | Ammonia | Not specified | High pressure | Synthesis of isofagomine via double reductive amination of a pentadialdose. | chim.it |

Combinatorial Synthesis Techniques for Iminocyclitol Derivatives

To efficiently discover new and potent iminosugar derivatives, researchers often employ combinatorial synthesis. nih.govgoogle.com This strategy allows for the rapid generation of a large library of related compounds from a common core structure. google.com In the context of N-substituted iminocyclitols, a core amine structure (like DGJ) can be reacted with a diverse set of aldehydes or other electrophiles in parallel, often in microtiter plates. nih.govgoogle.comgoogle.com

This high-throughput approach enables the creation of hundreds of different N-substituted derivatives in a short amount of time. nih.gov The resulting library of compounds can then be rapidly screened in situ for biological activity against a panel of target enzymes. nih.govgoogle.com This method is a powerful tool for identifying structure-activity relationships and for discovering derivatives with enhanced potency and selectivity, such as those with bicyclic rings or specific lipophilic alkyl groups. nih.govgoogle.com

Synthesis of Stereoisomeric and Analogous N-Substituted Iminosugars

The three-dimensional arrangement of atoms (stereochemistry) in an iminosugar is critical to its function. wikipedia.org The synthesis of stereoisomers—molecules with the same chemical formula but different spatial orientations—of this compound allows for a thorough investigation of structure-activity relationships. nih.govnih.gov

The synthesis of different stereoisomers, such as the L-altro or D-gluco epimers, is typically achieved by starting with different sugar precursors or by employing stereoselective synthetic routes that precisely control the orientation of the hydroxyl groups on the piperidine ring. nih.govnih.gov For example, a stereoselective strategy was developed to create a versatile template compound that could be converted into 1-deoxy-D-galactohomonojirimycin, 1-deoxy-4-hydroxymethyl-D-glucohomonojirimycin, and their respective enantiomers (mirror images). nih.gov The synthesis of all possible stereoisomers of a target molecule, while challenging, provides invaluable information for drug design. rsc.org

Beyond stereoisomers, chemists also synthesize analogues of this compound. acs.org These can include compounds with different N-alkyl chain lengths, the introduction of other functional groups, or even modifications to the core ring structure itself, such as creating four or eight-membered ring analogues. scite.ai

Purification and Characterization Techniques in Synthetic Organic Chemistry

Following the synthesis of this compound and its derivatives, rigorous purification and characterization are required to ensure the identity and purity of the final product.

Purification: The primary method for purifying these compounds is column chromatography. tandfonline.comnih.gov The crude reaction mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. universiteitleiden.nlnih.gov A solvent system (eluent) is chosen to separate the desired product from unreacted starting materials and byproducts based on differences in polarity. Sometimes, other materials like Celite® are used to filter out catalysts post-reaction. tandfonline.com In some cases, high-performance liquid chromatography (HPLC) is used for final purification to achieve very high purity. universiteitleiden.nl

Characterization: Once purified, the structure of the compound is confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the exact structure of the molecule. google.comnih.gov They provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the compound. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass, further validating the molecular formula. universiteitleiden.nl

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups (like O-H and N-H bonds) within the molecule. researchgate.net

Together, these techniques provide unequivocal proof of the structure and purity of the synthesized this compound. researchgate.net

Molecular and Cellular Mechanisms of Action of N Nonyldeoxygalactonojirimycin

Enzymatic Inhibition Kinetics and Specificity

N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a derivative of deoxygalactonojirimycin (DGJ) characterized by a long N-alkyl side chain. This structural modification significantly influences its interaction with various enzymes, particularly glycosidases. The inhibitory properties of NN-DGJ are defined by its specific targeting profile, the potency of inhibition as measured by constants like IC50 and Ki, and the kinetic mechanism through which it exerts its effects.

NN-DGJ exhibits a distinct pattern of inhibition against a range of glycosidases, showing high potency and specificity for certain enzymes while having little to no effect on others.

β-Hexosaminidase is a crucial lysosomal enzyme, and its deficiency is linked to severe neurodegenerative lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. nih.gov These conditions arise from mutations that impair the proper folding and stability of the enzyme, leading to its degradation. nih.gov Certain inhibitors of β-hexosaminidase have been investigated for their potential to act as pharmacological chaperones, which can stabilize the enzyme's conformation and increase its residual activity. nih.gov While some N-alkylated iminocyclitols have been identified as potent inhibitors of human β-hexosaminidase, with some derivatives showing Ki values in the nanomolar range, the specific inhibitory effect of NN-DGJ on β-hexosaminidase is less prominently documented in comparison to its action on other glycosidases. google.com The focus of much research has been on its role as an inhibitor of β-galactosidase. researchgate.net

The most significant and well-documented inhibitory action of this compound is against lysosomal β-galactosidase (GLB1). researchgate.net Deficiency of this enzyme leads to GM1 gangliosidosis, a devastating neurodegenerative disease characterized by the accumulation of GM1 ganglioside. researchgate.netnih.gov NN-DGJ has been identified as a potent and specific inhibitor of human GLB1. researchgate.net Its high affinity for this enzyme has made it a key compound in studies exploring enzyme enhancement therapy for GM1 gangliosidosis, where it functions as a pharmacological chaperone to rescue misfolded mutant forms of the enzyme. researchgate.netd-nb.info

In contrast to its potent inhibition of β-galactosidase, this compound, a galactose-type iminocyclitol, has been found to lack the ability to inhibit α-glucosidase. google.com This is a notable distinction from its nojirimycin (B1679825) counterpart, N-nonyl-deoxynojirimycin (NN-DNJ), which is known to inhibit endoplasmic reticulum (ER) α-glucosidases involved in the processing of N-linked glycoproteins. google.comnih.gov The inability of NN-DGJ to inhibit α-glucosidase highlights the specificity conferred by the stereochemistry of the iminosugar head group (galacto- configuration in NN-DGJ vs. gluco- configuration in NN-DNJ). google.comnih.gov

The potency of an inhibitor is quantified by its inhibition constants, primarily the IC50 and the Ki value. ncifcrf.govedx.org The IC50 represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. edx.orgaatbio.com The Ki, or inhibition constant, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. ncifcrf.govaatbio.com

For this compound, its inhibitory potency against human lysosomal β-galactosidase (GLB1) has been determined. Studies have shown that NN-DGJ has an IC50 of 0.04 µM when measured at pH 6.5 and 0.120 µM at the lysosomal pH of 4.3. researchgate.net Furthermore, a Ki value of 0.19 µM has been reported. d-nb.info This pH-dependent difference in IC50 suggests a lower binding affinity within the acidic environment of the lysosome compared to the more neutral pH of the endoplasmic reticulum. researchgate.net

Inhibition Constants of this compound against Human Lysosomal β-Galactosidase (GLB1)

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| IC50 | 0.04 µM | pH 6.5 | researchgate.net |

| IC50 | 0.120 µM | pH 4.3 | researchgate.net |

Kinetic analysis reveals the mechanism by which an inhibitor interacts with an enzyme and its substrate. The primary models are competitive, noncompetitive, and uncompetitive inhibition. medicoapps.orgslideshare.net

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, directly competing with the substrate. youtube.comsavemyexams.com

Noncompetitive inhibition involves the inhibitor binding to an allosteric (non-active) site, affecting the enzyme's catalytic activity without preventing substrate binding. savemyexams.comwikipedia.org

Uncompetitive inhibition is where the inhibitor binds only to the enzyme-substrate (ES) complex. medicoapps.orgtamhsc.edu

This compound has been explicitly identified as a competitive inhibitor of human lysosomal β-galactosidase (GLB1). researchgate.net This indicates that NN-DGJ binds to the active site of the GLB1 enzyme, competing with the natural substrate. researchgate.net This competitive binding is the basis for its function as a pharmacological chaperone, where it can stabilize the enzyme's native conformation. researchgate.net

Glycosidase Targeting Profile

Pharmacological Chaperone Activity

Pharmacological chaperone therapy is an approach for treating genetic disorders caused by missense mutations that lead to the production of unstable but potentially functional proteins. semanticscholar.org These small molecules bind to and stabilize misfolded proteins, facilitating their correct folding and transport to their designated cellular compartments, thereby rescuing their function. semanticscholar.orgfondazionetelethon.it this compound, a derivative of 1-deoxygalactonojirimycin (DGJ), exemplifies this therapeutic strategy. researchgate.net

Enhancement of Mutant Lysosomal Hydrolase Activity

A primary mechanism of N-n-DGJ is its ability to enhance the enzymatic activity of mutant lysosomal hydrolases, which are deficient in several lysosomal storage disorders (LSDs). researchgate.net LSDs are a group of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, due to a deficiency in a specific lysosomal enzyme. nanbiosis.esmdpi.com

In the context of GM1 gangliosidosis, a lysosomal storage disorder resulting from a deficiency of β-galactosidase (β-Gal), N-n-DGJ has been identified as a potent agent for enhancing mutant β-Gal activity. researchgate.net Studies on fibroblast cell lines from GM1 gangliosidosis patients have demonstrated that N-n-DGJ can significantly increase the residual activity of the mutant enzyme. researchgate.net This enhancement is attributed to its function as a competitive inhibitor of β-Gal, with a higher affinity for the enzyme at the neutral pH of the endoplasmic reticulum (ER) compared to the acidic environment of the lysosome. researchgate.net This differential affinity allows N-n-DGJ to bind to and stabilize the mutant enzyme in the ER, facilitating its proper folding and subsequent trafficking to the lysosome, where the lower pH promotes the dissociation of the chaperone, allowing the now correctly folded enzyme to function. researchgate.net

Similarly, in Fabry disease, an X-linked lysosomal storage disorder caused by deficient α-galactosidase A (α-Gal A) activity, derivatives of deoxygalactonojirimycin have been shown to act as effective chemical chaperones. nih.govnih.govnih.gov These compounds, including N-n-DGJ, can increase the intracellular activity of mutant α-Gal A in lymphoblasts from Fabry patients. nih.govnih.gov The principle remains the same: the chaperone binds to the unstable mutant α-Gal A in the ER, prevents its premature degradation, and assists in its transport to the lysosome where it can catabolize its substrate, globotriaosylceramide (Gb3). nih.govnih.govmedscape.com

Table 1: Enhancement of Mutant Lysosomal Hydrolase Activity by Deoxygalactonojirimycin Derivatives

| Disease | Mutant Enzyme | Chaperone | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|---|

| GM1 Gangliosidosis | β-galactosidase (β-Gal) | This compound (N-n-DGJ) | Patient Fibroblasts | Robust enhancement of mutant lysosomal β-galactosidase activity. researchgate.net | researchgate.net |

| Fabry Disease | α-galactosidase A (α-Gal A) | 1-deoxygalactonojirimycin (DGJ) | Fabry Lymphoblasts | Up to 14-fold increase in intracellular α-Gal A activity. nih.gov | nih.gov |

Stabilization of Misfolded Lysosomal Enzymes

The therapeutic efficacy of N-n-DGJ as a pharmacological chaperone is fundamentally linked to its ability to stabilize misfolded lysosomal enzymes. fondazionetelethon.itresearchgate.net Missense mutations often result in proteins that, while potentially retaining catalytic function, are conformationally unstable. semanticscholar.org This instability leads to their recognition and premature degradation by the cell's quality control systems, primarily through the endoplasmic reticulum-associated degradation (ERAD) pathway. nih.gov

N-n-DGJ and related iminosugars act by binding to the active site of the misfolded enzyme in the ER. researchgate.netnih.gov This binding stabilizes the protein's conformation, promoting proper folding and preventing its degradation. fondazionetelethon.itnih.gov For instance, in Fabry disease, DGJ derivatives stabilize mutant α-Gal A, allowing it to escape ERAD and traffic to the lysosome. nih.govnih.gov The stabilization effect is often more potent for chaperones that are stronger inhibitors of the enzyme, suggesting a direct correlation between binding affinity and chaperone efficacy. nih.gov

Modulation of Intracellular Processes and Pathways

Beyond its direct chaperone activity on specific enzymes, N-n-DGJ can modulate broader intracellular processes, a consequence of its interaction with key components of cellular metabolic and quality control pathways.

Impact on Glycoprotein (B1211001) Processing and Folding in the Endoplasmic Reticulum

N-n-DGJ, as an iminosugar, can influence the complex process of glycoprotein processing and folding in the ER. researchgate.netnih.gov N-linked glycosylation is a critical co- and post-translational modification for many proteins, essential for their proper folding, stability, and function. nih.govnih.govthermofisher.com This process involves the sequential addition and trimming of sugar residues from a core oligosaccharide chain attached to nascent polypeptide chains. wikipedia.orgmdpi.com

Iminosugars can act as inhibitors of glycosidases, the enzymes responsible for trimming the glycan chains. nih.gov By interfering with these enzymes, N-n-DGJ can alter the glycosylation state of newly synthesized glycoproteins. This can have a cascading effect on the glycoprotein quality control cycle, which involves lectin chaperones like calnexin (B1179193) and calreticulin (B1178941) that recognize specific glycoforms to assist in protein folding. nih.govnih.govglycoforum.gr.jp While the primary chaperone activity of N-n-DGJ is directed at specific mutant hydrolases, its broader effects on ER glycosylation pathways can influence the folding environment of the cell. researchgate.netnih.gov

Effects on Lysosomal Homeostasis and Autophagy Pathways

The rescue of lysosomal enzyme activity by N-n-DGJ has a direct impact on lysosomal homeostasis. In lysosomal storage disorders, the accumulation of undigested substrates leads to lysosomal dysfunction, which can trigger a cascade of secondary pathological events, including impaired autophagy. nih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and it is intrinsically linked with lysosomal function.

In Fabry disease, the accumulation of Gb3 can impair autophagic flux, contributing to cellular pathology. nih.govnih.gov By enhancing the activity of mutant α-Gal A and promoting the clearance of accumulated Gb3, pharmacological chaperones like DGJ derivatives can help restore normal lysosomal function and, consequently, ameliorate impairments in autophagy. nih.govnih.gov This restoration of lysosomal homeostasis is a key downstream effect of the primary chaperone action.

Interference with Viral Glycoprotein Assembly and Replication Cycle

N-n-DGJ has also been identified as a novel antiviral agent. cymitquimica.comcymitquimica.com Many viruses are enveloped, meaning they are surrounded by a lipid membrane that contains viral glycoproteins essential for host cell entry and replication. msdvetmanual.comfrontiersin.org These viral glycoproteins are synthesized and processed within the host cell's ER and Golgi apparatus, undergoing N-linked glycosylation that is critical for their proper folding, trafficking, and function. oncotarget.comnih.govmdpi.com

Iminosugars, by inhibiting host cell α-glucosidases in the ER, can disrupt the proper folding of viral glycoproteins. nih.gov This leads to the production of misfolded glycoproteins that are either retained in the ER and degraded or incorporated into new virions in a non-functional state. nih.gov This disruption of the viral replication cycle has been observed for a range of enveloped viruses. nih.govmdpi.com The antiviral activity of N-n-DGJ is thus linked to its ability to interfere with the host-cell machinery that viruses co-opt for their own replication, specifically the N-linked glycosylation pathway. cymitquimica.com This mechanism effectively hinders the assembly of infectious viral particles. oncotarget.comsemanticscholar.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | N-n-DGJ |

| 1-deoxygalactonojirimycin | DGJ |

| β-galactosidase | β-Gal |

| α-galactosidase A | α-Gal A |

Interaction with Ion Channel Functions (e.g., HPV E5 viroporin)

The human papillomavirus (HPV) E5 oncoprotein, particularly from high-risk types like HPV16, is recognized as a viroporin, forming oligomeric channels in host cell membranes. nih.gov This channel-forming activity is implicated in the subversion of cellular processes, such as proliferation and immune recognition. nih.govmdpi.com The E5 protein disrupts endosome acidification, which enhances epidermal growth factor receptor (EGFR) signaling, a key factor in cellular transformation. nih.govuniprot.org Studies have demonstrated that the channel activity of HPV16 E5 can be modulated by small-molecule inhibitors, such as the adamantane (B196018) derivative rimantadine, which has been shown to reduce its channel function in vitro and mitigate its effects on cell signaling pathways. nih.gov

While this compound (NN-DGJ) possesses a lipophilic nonyl chain that could theoretically interact with membrane environments, current scientific literature has not established a direct interaction between NN-DGJ and the HPV E5 viroporin. google.com Research into the antiviral mechanisms of NN-DGJ has focused on other targets, and its effects on ion channel functions, including those of viral origin like the HPV E5 viroporin, remain an uncharacterized area.

Other Identified Molecular Targets or Binding Sites

The primary and most well-characterized molecular target of this compound is the human lysosomal enzyme β-D-galactosidase (also known as GLB1). researchgate.net NN-DGJ acts as a potent, competitive inhibitor of this enzyme. This interaction is of significant interest for its potential therapeutic application in GM1 gangliosidosis, a lysosomal storage disorder caused by mutations in the GLB1 gene that lead to deficient β-galactosidase activity. researchgate.netgoogleapis.com By binding to the catalytic site of mutant β-galactosidase, NN-DGJ can act as a pharmacological chaperone, stabilizing the misfolded enzyme, preventing its premature degradation, and facilitating its proper trafficking within the cell. researchgate.net

The inhibitory potency of NN-DGJ against human β-galactosidase is pH-dependent, showing higher affinity at the pH of the endoplasmic reticulum (ER) compared to the lysosome, a desirable characteristic for a pharmacological chaperone. researchgate.net

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| IC₅₀ | 0.04 µM | pH 6.5 | researchgate.net |

| IC₅₀ | 0.120 µM | pH 4.3 | researchgate.net |

Structurally, NN-DGJ consists of a deoxygalactonojirimycin (DGJ) head group and an N-nonyl side chain. google.com The iminosugar head group is responsible for recognition by the target enzyme. google.com The precise role of the lipophilic nonyl tail is not fully elucidated but is thought to enhance the molecule's interaction with cellular membranes, potentially increasing its local concentration near membrane-associated enzymes. google.com

Beyond its chaperone activity, NN-DGJ has demonstrated antiviral properties against specific viruses. Notably, it exhibits activity against Hepatitis B Virus (HBV) and Bovine Viral Diarrhea Virus (BVDV), which is a surrogate model for Hepatitis C Virus (HCV). google.comnih.govgoogle.com Intriguingly, this antiviral effect occurs even though NN-DGJ does not inhibit α-glucosidases, the target for many other antiviral iminosugars like N-nonyldeoxynojirimycin (NN-DNJ). google.comnih.gov This suggests that NN-DGJ employs a distinct antiviral mechanism of action, which remains to be fully defined. google.comgoogleapis.comgoogle.com However, its antiviral spectrum is not broad, as studies have shown it does not inhibit Japanese Encephalitis Virus (JEV) or Dengue virus serotype 2 (DEN-2). google.comnih.gov

| Virus | Activity | Reference |

|---|---|---|

| Hepatitis B Virus (HBV) | Active | google.comgoogle.com |

| Bovine Viral Diarrhea Virus (BVDV) | Active | google.comgoogle.com |

| Japanese Encephalitis Virus (JEV) | Not Active | google.com |

| Dengue virus serotype 2 (DEN-2) | Not Active | google.com |

Biological Activities in Preclinical Research Models

In Vitro Studies in Cellular Models

Antiviral Activities in Cell Culture Systems

Activity against Hepatitis B Virus (HBV) and Bovine Viral Diarrhea Virus (BVDV)

N-Nonyldeoxygalactonojirimycin (N-Nonyl-DGJ) has demonstrated notable antiviral properties against both Hepatitis B Virus (HBV) and Bovine Viral Diarrhea Virus (BVDV) in cell culture systems. While specific studies focusing solely on N-Nonyl-DGJ's effect on HBV are part of broader research into iminosugar derivatives, the mechanisms observed for related compounds offer valuable insights. Iminosugar derivatives, a class to which N-Nonyl-DGJ belongs, are known to exhibit a wide spectrum of antiviral activity. nih.gov For BVDV, a surrogate model for Hepatitis C virus, long-alkyl-chain derivatives of deoxynojirimycin (DNJ) and deoxygalactonojirimycin (DGJ), including N-Nonyl-DGJ, have been investigated to understand their mechanism of action. nih.gov

Research has shown that long-alkyl-chain DGJ derivatives primarily exert their antiviral effect by reducing the infectivity of newly released viral particles. nih.gov This is achieved by inducing an accumulation of E2-E2 homodimers within the endoplasmic reticulum (ER). nih.gov The subsequent enrichment of these homodimers in secreted virions correlates with their diminished infectivity. nih.gov Unlike some other iminosugars, the antiviral action of long-alkyl-chain DGJ derivatives is not linked to the inhibition of ER alpha-glucosidases. nih.gov This distinction highlights a unique mechanism of action for this class of compounds.

| Virus | Proposed Mechanism of Action for Long-Alkyl-Chain DGJ Derivatives | Effect on Viral Particles |

| BVDV | Induction of E2-E2 homodimer accumulation in the ER | Reduced infectivity |

Effects on Japanese Encephalitis Virus (JEV), Dengue Virus (DEN-2), and SARS-CoV in Cell-Based Assays

The antiviral spectrum of this compound and related iminosugars extends to other significant viral pathogens, including Japanese Encephalitis Virus (JEV), Dengue Virus (DENV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). qimrb.edu.authenativeantigencompany.comnih.gov JEV and DENV, both mosquito-borne flaviviruses, are major causes of viral encephalitis and febrile illness, respectively, in many parts of the world. thenativeantigencompany.comnih.gov

Studies on the antiviral mechanisms of iminosugar derivatives against these viruses often point to the inhibition of viral replication and the disruption of viral entry or assembly processes. While direct data for N-Nonyl-DGJ against SARS-CoV is part of the broader investigation into iminosugars, the general antiviral properties of this class of compounds make it a subject of interest in the context of emerging viral diseases. qimrb.edu.au The research into the effects of these compounds on viruses like JEV and DENV often involves cell-based assays to quantify the reduction in viral titer and to understand the molecular interactions between the compound and viral or host cell components. nih.govu-tokyo.ac.jp

| Virus | Family | Significance | Relevance of Iminosugar Research |

| JEV | Flaviviridae | Major cause of viral encephalitis in Asia. thenativeantigencompany.com | Potential for antiviral intervention. qimrb.edu.auu-tokyo.ac.jp |

| DENV | Flaviviridae | Causes dengue fever and dengue hemorrhagic fever. nih.govnih.gov | Iminosugars studied for broad-spectrum antiviral activity. |

| SARS-CoV | Coronaviridae | Caused a global outbreak in the early 2000s. | Iminosugars are investigated as potential antiviral agents against emerging coronaviruses. qimrb.edu.au |

Inhibition of Human Papillomavirus (HPV) E5 Ion Channel Function in Cell-Based Assays

The E5 oncoprotein of high-risk Human Papillomavirus (HPV) types, such as HPV16, is a small hydrophobic protein that localizes to the endoplasmic reticulum and plays a role in viral pathogenesis by altering cellular processes. nih.govresearchgate.net One of its key functions is acting as a viroporin, forming oligomeric ion channels that can disrupt cellular ion homeostasis. nih.gov This channel-forming activity is considered a potential target for antiviral intervention. nih.govresearchgate.net

While direct studies on the inhibitory effect of this compound on the HPV E5 ion channel are not extensively detailed in the provided context, the broader class of small-molecule inhibitors is being explored for this purpose. nih.gov The E5 protein is expressed early in the viral life cycle, making it an attractive target for therapeutic strategies aimed at preventing the progression of HPV-related lesions. mdpi.comgenome.jp Research in this area involves in silico modeling of the E5 oligomer to understand its structure and guide the development of inhibitory compounds. researchgate.net

Lysosomal Enzyme Enhancement in Patient-Derived Fibroblasts

This compound is a derivative of 1-deoxygalactonojirimycin, a compound investigated for its role as a chemical chaperone in Fabry disease. nih.gov Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of glycosphingolipids. clevelandclinic.orgmdpi.comacquaintpublications.com

In studies using patient-derived fibroblasts (lymphoblasts), certain derivatives of 1-deoxygalactonojirimycin have been shown to enhance the activity of mutant α-Gal A. nih.gov The principle behind this "chemical chaperone therapy" is that small molecule inhibitors, at subinhibitory concentrations, can bind to and stabilize mutant forms of the enzyme, facilitating their proper folding and trafficking, thereby increasing their residual activity within the lysosome. nih.gov However, research has shown that N-alkylation of 1-deoxygalactonojirimycin, as in the case of this compound, can significantly reduce or eliminate its inhibitory activity towards α-Gal A. nih.gov Consequently, such weaker inhibitors demonstrate minimal to no enhancement of intracellular α-Gal A activity in Fabry lymphoblasts. nih.gov

| Compound | IC50 for α-Gal A | Intracellular α-Gal A Activity Enhancement in Fabry Lymphoblasts (at 100 µM) |

| 1-Deoxygalactonojirimycin | 0.04 µM | 14-fold increase |

| N-Alkylated derivatives of 1-deoxygalactonojirimycin | Markedly lowered or abolished inhibition | Minimal enhancement effect |

Effects on Cellular Glycosylation Profiles and Glycoprotein (B1211001) Expression

Glycosylation is a critical post-translational modification that affects the structure and function of many proteins. frontiersin.org The process is complex, involving numerous enzymes and occurring in different cellular compartments. nih.gov Iminosugars, including derivatives of deoxynojirimycin and deoxygalactonojirimycin, are known to interfere with specific steps in the glycosylation pathway, particularly the trimming of glycan chains by glucosidases in the endoplasmic reticulum. nih.govmdpi.com

Assessment of Cellular Responses in Specific Cell Lines (e.g., fibroblasts, HepG2)

Studies on human GM1 gangliosidosis patient-derived fibroblasts have shown that N-nDGJ can act as a pharmacological chaperone. researchgate.net It has been observed to enhance the activity of mutant β-galactosidase within the lysosomes of these cells. nih.govnih.gov This enhancement is crucial as the deficiency of this enzyme leads to the accumulation of GM1 ganglioside, a hallmark of GM1 gangliosidosis. nih.gov The compound is a competitive inhibitor of human β-galactosidase, with inhibitory concentrations varying at different pH levels, suggesting a lower affinity within the lysosome compared to the endoplasmic reticulum. researchgate.net Specifically, N-nDGJ has demonstrated a chaperoning effect on mutant β-galactosidase in mouse fibroblasts expressing human mutant forms of the enzyme associated with juvenile and adult GM1 gangliosidosis. researchgate.net

In the context of liver cells, the HepG2 cell line, a human hepatocellular carcinoma line, is a common model for studying hepatotoxicity and antiviral activity. ekb.egnih.govnih.gov While direct studies of N-nDGJ on HepG2 cells are not extensively detailed in the provided results, research on related compounds and viral models provides relevant context. For instance, the woodchuck hepatitis virus (WHV) and its host are a valuable model for hepatitis B virus (HBV) infection, and studies often utilize cell lines like HepG2 to investigate antiviral mechanisms. nih.govmdpi.com

Table 1: Cellular Responses to this compound in Fibroblasts

| Cell Type | Condition | Observed Effect | Reference |

| Human GM1 gangliosidosis fibroblasts | Missense mutations in β-galactosidase | Enhanced mutant β-galactosidase activity in lysosomes | nih.govnih.gov |

| Mouse fibroblasts | Expressing mutant human β-galactosidase | Chaperoning effect on juvenile and adult forms | researchgate.net |

In Vivo Mechanistic Studies in Animal Models

Evaluation in Feline Models of GM1 Gangliosidosis

A naturally occurring feline model of GM1 gangliosidosis, which closely mimics the human form of the disease biochemically, clinically, and molecularly, has been instrumental in evaluating N-nDGJ. nih.govnih.govdovepress.com Treatment of cells from this feline model with N-nDGJ resulted in a significant enhancement of their mutant lysosomal β-galactosidase activity. nih.govnih.gov These findings suggest that this feline model is a suitable platform for validating the therapeutic potential of enzyme enhancement agents like N-nDGJ. nih.govnih.govcore.ac.uk

Studies in Mouse Models of Glycosphingolipid Storage Disorders (e.g., Tay-Sachs, Sandhoff)

Mouse models of glycosphingolipid (GSL) storage diseases, such as Tay-Sachs and Sandhoff disease, have been crucial for understanding disease pathogenesis and for testing therapeutic strategies. nih.govnih.govplos.org These disorders result from defects in the genes encoding enzymes necessary for GSL catabolism. nih.gov While direct studies with N-nDGJ in these specific mouse models are not detailed, research on related substrate reduction therapies provides a conceptual framework. For example, N-butyldeoxynojirimycin, another iminosugar, has been shown to prevent GSL accumulation and reduce neuropathology in a mouse model of Tay-Sachs disease. nih.gov Similarly, in a mouse model of Sandhoff disease, which involves the accumulation of GM2 ganglioside, substrate deprivation therapies have been evaluated. nih.govnih.govmdpi.com These mouse models are valuable for assessing therapies aimed at reducing the synthesis of the accumulating substrate. nih.govopenaccessjournals.comnih.gov

Table 2: Key Mouse Models for Glycosphingolipid Storage Disorders

| Disease Model | Gene Defect | Key Pathological Feature | Therapeutic Strategy Explored | Reference |

| Tay-Sachs Disease | Hexa | GM2 ganglioside accumulation in the brain | Substrate reduction therapy | nih.govnih.gov |

| Sandhoff Disease | Hexb | GM2 and GA2 ganglioside accumulation | Substrate reduction therapy, Bone marrow transplantation | nih.govnih.govnih.gov |

Research in Animal Models of Viral Infections (e.g., Hepadnavirus in woodchucks)

The woodchuck model of hepatitis B virus (HBV) infection, utilizing the woodchuck hepatitis virus (WHV), is a well-established system for preclinical evaluation of antiviral therapies. nih.govwjgnet.com Woodchucks chronically infected with WHV develop conditions that closely resemble those in humans with HBV infection. mdpi.comnih.gov While specific studies on N-nDGJ in this model are not available in the provided results, the model is used to assess various antiviral compounds and immunomodulatory strategies. nih.govvirosin.org Iminosugar derivatives, a class to which N-nDGJ belongs, have been noted for their antiviral properties. whiterose.ac.uknih.gov The antiviral activity of such compounds is often investigated through their ability to interfere with viral replication or host-cell interactions. ispub.commdpi.combsmiab.org

Exploration in Other Disease Models (e.g., osteoarthritis mechanisms)

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation and changes in subchondral bone. mdpi.comsmw.ch The pathogenesis of OA involves complex inflammatory, mechanical, and metabolic factors. mdpi.commdpi.com Animal models, including chemically induced models (e.g., using monoiodoacetate) and surgical models (e.g., anterior cruciate ligament transection), are used to study disease mechanisms and evaluate potential therapies. mdpi.comnih.gov While direct research on N-nDGJ in OA models is not specified, the investigation of pain mechanisms in OA has highlighted the role of various molecules, including nerve growth factor (NGF), in sensitizing nerve pathways. nih.govnih.gov The exploration of novel compounds that can modulate these pathways is an active area of research. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Nonyldeoxygalactonojirimycin Analogues

Influence of N-Alkyl Chain Length on Inhibitory Potency and Specificity

The length of the N-alkyl chain is a critical factor influencing the inhibitory activity of deoxygalactonojirimycin (DGJ) and its analogues. The hydrophobic N-alkyl moiety plays a significant role in the therapeutic activities of these compounds as inhibitors of glycosphingolipid biosynthesis. nih.gov Studies have demonstrated a clear correlation between the length of this chain and the compound's inhibitory potency.

Research on DGJ analogues revealed that the non-alkylated parent compound, as well as its N-methyl and N-ethyl derivatives, were non-inhibitory towards glycolipid biosynthesis. nih.gov However, inhibitory activity began to emerge with N-propylation, which resulted in partial inhibition. nih.gov Maximal inhibition was achieved with longer chains, specifically the N-butyl and N-hexyl derivatives. nih.gov This trend suggests that a certain degree of lipophilicity is required for effective interaction with the target enzyme, glucosyltransferase. The increasing alkyl chain length was directly correlated with increased potency of glucosyltransferase inhibition. nih.gov

Similarly, for the related deoxynojirimycin (DNJ) derivatives, inhibition of the non-lysosomal glucosylceramidase was shown to increase with the increasing length of the N-alkyl chain. universiteitleiden.nl This underscores a general principle for this class of iminosugars: the lipophilic alkyl chain is crucial for enhancing inhibitory power, likely by facilitating membrane interaction or by occupying a hydrophobic pocket within the enzyme's active site. nih.govnih.gov

| Compound | N-Alkyl Chain | Inhibitory Activity |

|---|---|---|

| Deoxygalactonojirimycin (DGJ) | None | Non-inhibitory |

| N-Methyldeoxygalactonojirimycin | Methyl (-CH₃) | Non-inhibitory |

| N-Ethyldeoxygalactonojirimycin | Ethyl (-C₂H₅) | Non-inhibitory |

| N-Propyldeoxygalactonojirimycin | Propyl (-C₃H₇) | Partial Inhibition |

| N-Butyldeoxygalactonojirimycin (NB-DGJ) | Butyl (-C₄H₉) | Maximal Inhibition |

| N-Hexyldeoxygalactonojirimycin | Hexyl (-C₆H₁₃) | Maximal Inhibition |

Effects of Stereochemistry and Ring Size Modifications

The precise three-dimensional arrangement of hydroxyl groups on the iminosugar ring is fundamental to its inhibitory activity and specificity. The stereochemistry of the polyhydroxylated piperidine (B6355638) core mimics that of the natural sugar substrate, allowing it to be recognized by the target glycosidase.

Studies comparing iminosugars with different stereoconfigurations have shown that the D-gluco configuration generally results in better activity against β-glucosidases compared to the D-xylo analogues. mdpi.com This highlights the enzyme's strict requirement for a specific spatial orientation of the hydroxyl groups for effective binding. The synthesis and testing of various stereoisomers of related compounds, such as 2,5-dideoxy-2,5-iminohexitols, have demonstrated that even subtle changes in stereochemistry can lead to significant differences in the inhibition of a panel of glycosidases, with some isomers showing potent activity while others are inactive. researchgate.net

Importance of Substituents at Key Positions (e.g., C1, Ring Nitrogen)

Substituents at various positions on the iminosugar ring can significantly modulate inhibitory properties. The most extensively studied position is the endocyclic ring nitrogen. As discussed, N-alkylation is a key strategy for enhancing potency. nih.govnih.gov The introduction of hydrophobic chains at this position, ranging from butyl to nonyl and even longer, often leads to a substantial increase in the inhibition of enzymes like glucosylceramide synthase. nih.govresearchgate.net

The C1 position is also critical for activity and stability. The absence of an oxygen-bearing substituent at C1, as is the case in 1-deoxynojirimycin (B1663644) and its analogues, is beneficial for improving the structural stability of the compound. researchgate.net Attempts to further modify the core structure by adding a second alkyl chain at positions such as C1, O-2, or O-4 to better mimic the ceramide substrate have been investigated. However, this approach led to less potent inhibitors of glucosylceramide synthase, suggesting that the enzyme's active site may have specific steric limitations. researchgate.net

| Compound Type | Modification | Effect on Potency |

|---|---|---|

| N-alkyl-1-deoxynojirimycin | Single N-alkyl chain | Baseline Potency |

| Iminoglycolipids | Addition of a second alkyl chain (at C-1, O-2, or O-4) | Less potent inhibition |

Computational Modeling and Molecular Docking for Binding Site Analysis

To gain a deeper understanding of the molecular interactions between N-Nonyldeoxygalactonojirimycin analogues and their target enzymes, computational methods are widely employed. Molecular docking is a powerful technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. longdom.orgnih.gov

Docking studies of N-alkyl-1-deoxynojirimycin derivatives with α-glucosidase have revealed the importance of multiple types of interactions for potent inhibition. nih.gov These include:

Hydrogen Bonds: Formed between the hydroxyl groups of the iminosugar and amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The N-alkyl chain often fits into a hydrophobic pocket of the enzyme, explaining why longer chains can lead to increased potency.

π-π Stacking Interactions: If aromatic moieties are introduced into the N-substituent, these can interact with aromatic amino acid residues like tryptophan or tyrosine. nih.gov

Electrostatic Interactions: The protonated ring nitrogen at physiological pH can form favorable electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active site. researchgate.netnih.gov

These computational models help rationalize the observed SAR data. For instance, they can show why a particular stereoisomer binds more tightly or why increasing the N-alkyl chain length enhances binding affinity. This information is invaluable for the rational design of new, more potent, and selective inhibitors. nih.govnih.gov

Development of Selectivity Profiles through Structural Variations

A key goal of SAR studies is to develop inhibitors with high selectivity for a specific target enzyme, thereby minimizing off-target effects. Structural modifications to the iminosugar scaffold are the primary means of achieving this.

A prime example of developing selectivity is the comparison between N-butyldeoxynojirimycin (NB-DNJ) and N-butyldeoxygalactonojirimycin (NB-DGJ). While NB-DNJ inhibits both glycolipid biosynthesis and the N-linked oligosaccharide processing enzyme α-glucosidase I, the galactose analogue NB-DGJ was found to be a potent inhibitor of glycolipid biosynthesis with no effect on the maturation of N-linked oligosaccharides or the lysosomal glucocerebrosidase. nih.gov This demonstrates that altering the stereochemistry of a single hydroxyl group (the C4 hydroxyl, which distinguishes the gluco from the galacto configuration) can dramatically change the selectivity profile.

Further refinement of selectivity has been achieved by designing hydrophobic deoxynojirimycin derivatives that potently inhibit the non-lysosomal glucosylceramidase at nanomolar concentrations, while not affecting the lysosomal glucocerebrosidase, glucosylceramide synthase, or the N-linked glycan-trimming α-glucosidases of the endoplasmic reticulum. nih.gov This was accomplished by attaching a bulky hydrophobic group, such as adamantane (B196018), to the N-alkyl spacer, which promotes insertion into membranes and specific interactions with the target enzyme. nih.gov These examples highlight how systematic structural variations can be used to fine-tune the biological activity of iminosugars, leading to compounds with highly specific inhibitory profiles.

Analytical and Detection Methodologies for N Nonyldeoxygalactonojirimycin in Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the isolation and identification of N-Nonyldeoxygalactonojirimycin from reaction mixtures and biological samples. These techniques separate the compound based on its physicochemical properties, allowing for its clear differentiation from other components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-alkylated iminosugars like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging. Therefore, derivatization with a UV-active or fluorescent tag is often employed to enhance detection sensitivity.

Reversed-phase HPLC (RP-HPLC) is a common approach. The separation is typically achieved on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. The long nonyl chain of this compound provides sufficient hydrophobicity for good retention and separation on reversed-phase columns.

Table 1: Illustrative HPLC Parameters for Analysis of Similar N-Alkylated Iminosugars

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) or Derivatization with UV/Fluorescence detection |

| Column Temperature | 30 °C |

This table presents typical starting conditions for method development for N-alkylated iminosugars, which would be optimized for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive identification and quantification of this compound. This method couples the separation capabilities of HPLC with the mass-resolving power of mass spectrometry. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in positive ion mode due to the basicity of the piperidine (B6355638) nitrogen.

The mass spectrometer can be operated in full-scan mode to determine the molecular weight of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for enhanced selectivity and sensitivity, which is particularly useful for quantification in complex matrices.

Table 2: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ = 290.2 |

| Product Ions (Q3) | Fragmentation of the piperidine ring and loss of water molecules. |

| Collision Energy | Optimized for specific transitions |

| Dwell Time | Optimized for quantitative analysis |

These parameters are predicted based on the structure of this compound and would require experimental optimization.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, characteristic signals for the protons on the piperidine ring, the hydroxymethyl group, and the N-nonyl chain can be observed. The chemical shifts and coupling constants of the ring protons are crucial for confirming the stereochemistry of the chiral centers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unambiguously. The purity of a sample can also be assessed by the absence of impurity signals in the NMR spectrum.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) |

| Piperidine Ring Protons | 2.0 - 4.0 |

| Hydroxymethyl Group Protons | 3.5 - 4.5 |

| N-CH₂- (of nonyl chain) | 2.5 - 3.5 |

| -(CH₂)₇- (of nonyl chain) | 1.2 - 1.6 |

| -CH₃ (of nonyl chain) | 0.8 - 1.0 |

These are approximate ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can confirm its elemental composition.

The fragmentation pattern observed in the MS/MS spectrum is characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of water molecules from the hydroxylated piperidine ring and cleavage of the N-nonyl chain.

Quantification in Biological Research Matrices

The quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

A typical workflow for quantification involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a crucial step to remove interfering substances from the biological matrix. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for any analyte loss during extraction and for variations in instrument response.

A calibration curve is constructed by analyzing a series of standards of known concentrations prepared in the same biological matrix. The concentration of this compound in the unknown samples is then determined by interpolating their response from the calibration curve.

Table 4: Key Validation Parameters for a Quantitative Bioanalytical Method

| Parameter | Description |

| Linearity | The range over which the assay is accurate and precise. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of scatter among a series of measurements. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. |

| Recovery | The efficiency of the extraction procedure. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

The development and validation of such robust analytical methods are essential to ensure the reliability and accuracy of research findings related to this compound.

Cell Lysates and Culture Media

Research indicates the use of this compound in cell culture experiments to study its effects on viral replication. For instance, studies have shown its ability to reduce the amount of Hepatitis B virus (HBV) DNA in the culture medium of infected cell lines. researchgate.net However, the analytical methods described in these studies focus on the biological endpoint (e.g., quantifying viral DNA via Southern blotting) rather than the detection and quantification of the compound itself within the cell lysates or the surrounding culture media. researchgate.net The specific protocols for sample preparation—such as cell lysis techniques, protein precipitation, or extraction procedures for this compound from these matrices—are not detailed in the available literature.

Animal Tissues and Biofluids for Mechanistic Studies

Studies involving the administration of radiolabelled N-alkylated deoxynojirimycins to mice have been conducted to understand their biodistribution. These studies show that longer alkyl-chain compounds, including the nonyl derivative, exhibit reduced absorption from the intestine and significant deposition in the liver and brain. researchgate.net The detection methodology in these mechanistic studies relied on the radiolabel, with quantification performed by scintillation counting of tissue homogenates. researchgate.net While informative for tracking the compound's general location, this technique does not provide the structural specificity and quantitative precision of modern chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Detailed methods for extracting the compound from various tissues or biofluids (e.g., plasma, urine) for analysis by such specific techniques are not described in the reviewed literature.

Method Validation Parameters

The validation of a bioanalytical method is crucial to ensure its reliability for its intended purpose. This process involves assessing several key parameters to demonstrate that the method is accurate, precise, and specific. Due to the absence of published, specific quantitative assays for this compound in biological matrices, data for its validation parameters are unavailable.

For a bioanalytical method to be considered validated, the following parameters are typically evaluated:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or matrix components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by a regression analysis of a calibration curve.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra-day and inter-day levels.

Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by replicate analysis of samples containing known amounts of the analyte and is expressed as the percentage of the nominal concentration.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Without specific experimental data from a validated assay for this compound, it is not possible to provide the typical ranges or acceptance criteria for these parameters for its analysis. While methods for structurally similar iminosugars exist, extrapolation of their specific validation data to this compound would be scientifically inappropriate.

Future Directions and Research Opportunities in N Nonyldeoxygalactonojirimycin Studies

Elucidation of Novel Molecular Targets and Binding Mechanisms

While NN-DGJ is known to interact with certain glycosidases, a comprehensive understanding of its full range of molecular targets is still developing. Future research will likely focus on identifying novel protein interactors to uncover previously unknown biological activities. Although it is established that NN-DGJ, a galactose-type iminosugar, exhibits antiviral activities against Hepatitis B Virus (HBV) and Bovine Viral Diarrhea Virus (BVDV) without inhibiting α-glucosidase, the precise mechanisms behind these effects remain to be fully elucidated. google.comgoogle.comgoogleapis.com This suggests that NN-DGJ may operate through a different antiviral mechanism than other N-alkylated iminosugars. google.comgoogle.comgoogleapis.com

Further investigation into the binding mechanisms of NN-DGJ with its target enzymes is also crucial. Detailed structural and thermodynamic studies will be instrumental in understanding the forces driving its binding affinity and specificity. For instance, it has been suggested that the desolvation of the inhibitor is a significant contributor to the binding free energy for this class of glycomimetics. niph.go.jpniph.go.jp Elucidating these details will be essential for the rational design of more effective analogues.

Rational Design and Synthesis of Advanced N-Nonyldeoxygalactonojirimycin Analogues with Enhanced Specificity or Potency

Building on a deeper understanding of its structure-activity relationships, the rational design and synthesis of novel NN-DGJ analogues present a promising avenue for research. The goal is to create derivatives with improved specificity for target enzymes or enhanced therapeutic potency. From a structural standpoint, N-alkylated iminosugars consist of an imino sugar head group and an N-alkyl side chain. google.com The head group is recognized by ER-α-glucosidases, while the role of the alkyl tail is thought to involve insertion into the membrane to increase its local concentration near the enzyme. google.com

Future synthetic strategies could explore modifications to both the iminosugar core and the N-alkyl chain. For example, the development of bicyclic sp2-iminosugars has already shown promise, exhibiting higher inhibitory selectivities towards β-glucosidase compared to related iminosugars like N-(n-nonyl)-deoxynojirimycin (NN-DNJ). niph.go.jp These sp2-iminosugars are amenable to molecular diversity-oriented strategies, allowing for the systematic optimization of their biological activity. niph.go.jpfundacionareces.es

Application of this compound as a Biochemical Probe in Glycobiology Research

Beyond its direct therapeutic potential, NN-DGJ and its analogues can serve as powerful biochemical probes to investigate complex processes in glycobiology. By selectively inhibiting specific glycosidases, these compounds can help to dissect the roles of these enzymes in various cellular pathways, such as glycoprotein (B1211001) processing and quality control in the endoplasmic reticulum.

The ability of certain iminosugars to act as "chemical chaperones" is a particularly valuable tool. niph.go.jpniph.go.jpfundacionareces.es These small molecules can bind to misfolded mutant enzymes, stabilizing their proper conformation and facilitating their transport and maturation. niph.go.jp This property allows researchers to study the consequences of specific enzyme deficiencies and the potential for their rescue, providing insights into the molecular basis of lysosomal storage disorders like Gaucher disease and Fabry disease. niph.go.jpniph.go.jpfundacionareces.es

Exploration in Emerging Preclinical Disease Models for Mechanistic Understanding

To better understand the therapeutic potential and in vivo mechanisms of action of NN-DGJ, its evaluation in a wider range of preclinical disease models is essential. While studies in cell-based assays have been informative, moving into more complex animal models will provide critical information on pharmacokinetics, biodistribution, and efficacy.

For instance, while NN-DGJ did not show inhibition of Japanese Encephalitis Virus (JEV) or Dengue virus serotype 2 (DEN-2) in certain cell-based assays, its demonstrated activity against HBV and BVDV warrants further investigation in relevant in vivo models. google.comgoogle.comgoogleapis.com Additionally, exploring its efficacy in models of lysosomal storage disorders, for which related iminosugars have shown promise as chemical chaperones, could reveal new therapeutic applications. niph.go.jpniph.go.jp The use of these models will be crucial for understanding how the compound behaves in a whole-organism context and for identifying potential on-target and off-target effects.

Integration with "Omics" Technologies (e.g., Glycomics, Proteomics) to Map Cellular Responses

The integration of NN-DGJ studies with "omics" technologies, such as glycomics and proteomics, represents a powerful approach to obtaining a systems-level understanding of its cellular effects. These technologies can provide a global snapshot of the changes in the glycome and proteome following treatment with the compound.

Conclusion

Summary of Key Research Contributions of N-Nonyldeoxygalactonojirimycin

This compound (NN-DGJ) has emerged as a significant molecule in biochemical research, primarily recognized for its role as a pharmacological chaperone (PC) for GM1 gangliosidosis. researchgate.net This lysosomal storage disorder is characterized by a deficiency in the enzyme β-galactosidase (β-Gal), leading to the toxic accumulation of GM1 gangliosides. frontiersin.orgdovepress.com Research has demonstrated that NN-DGJ can effectively rescue the activity of certain mutant forms of β-Gal in patient-derived fibroblasts, highlighting its potential as a therapeutic strategy. researchgate.net The addition of the N-nonyl alkyl chain to the deoxygalactonojirimycin (DGJ) core structure significantly enhances its inhibitory potency and specificity for β-Gal compared to its parent compound. researchgate.net

The primary mechanism of NN-DGJ is its function as a potent, competitive inhibitor of human β-galactosidase (GLB1). researchgate.net Its inhibitory effect is pH-dependent, showing a higher affinity for the enzyme at the neutral pH of the endoplasmic reticulum (ER) compared to the acidic environment of the lysosome. This differential affinity is crucial for its function as a pharmacological chaperone; it binds to and stabilizes the misfolded mutant enzyme in the ER, facilitating its proper trafficking to the lysosome, where the lower pH and competition from the accumulated substrate lead to its dissociation, allowing the restored enzyme to function. researchgate.net

Beyond its chaperoning activity, research has identified NN-DGJ as having antiviral properties. It has shown activity against hepatitis B virus (HBV) and bovine viral diarrhea virus (BVDV). Interestingly, this antiviral action appears to occur through a mechanism distinct from that of other related iminosugars, as it does not inhibit α-glucosidase, an enzyme targeted by many other antiviral iminosugars. This suggests that NN-DGJ may target different viral or host cell pathways, opening new avenues for antiviral research.

Significance of this compound as a Research Tool in Glycobiology and Pathobiology

The specific and potent nature of this compound makes it an invaluable research tool in the fields of glycobiology and pathobiology. Its primary significance lies in its use to study the molecular pathogenesis of lysosomal storage diseases, particularly GM1 gangliosidosis. researchgate.netfrontiersin.org By using NN-DGJ in cellular and animal models, researchers can investigate the consequences of β-galactosidase deficiency and the potential for enzyme enhancement therapies. researchgate.net It allows for the detailed study of protein folding, trafficking, and degradation pathways within the cell, particularly the quality control mechanisms of the endoplasmic reticulum. researchgate.net

In the broader context of glycobiology, NN-DGJ serves as a specific probe to explore the function of β-galactosidases and the metabolism of glycosphingolipids. ref-n-write.com Glycosphingolipids are integral components of cell membranes involved in critical cellular processes like signal transduction and cell recognition. ref-n-write.com By inhibiting a key enzyme in their catabolic pathway, NN-DGJ allows scientists to manipulate the levels of these lipids and study the downstream cellular effects, providing insights into the complex roles of glycans in cellular health and disease.

Furthermore, its unique antiviral profile makes it a useful tool for dissecting viral replication cycles. The fact that it inhibits certain viruses without acting on the well-characterized α-glucosidase pathway prompts investigation into alternative viral vulnerabilities and host-pathogen interactions. This contributes to a deeper understanding of viral pathobiology and can aid in the identification of novel antiviral targets.

Remaining Research Gaps and Challenges

Despite the significant contributions of this compound to research, several gaps and challenges remain. A primary challenge is its variable efficacy across different subtypes of GM1 gangliosidosis. researchgate.net Studies have shown that while it can rescue some mutant forms of β-galactosidase, it is notably less effective for the severe, infantile-onset form of the disease. researchgate.net The underlying reasons for this discrepancy, which are likely tied to the specific nature of the GLB1 gene mutations and their impact on protein folding, require further investigation. frontiersin.orgdovepress.com Understanding why certain mutations are responsive while others are not is critical for defining its therapeutic potential.

Another significant challenge is the discrepancy between its in vitro inhibitory concentration and the concentrations required for a chaperoning effect in cellular models. Research has noted that the concentration of NN-DGJ needed to achieve a therapeutic effect in cells is approximately 15-fold higher than its measured IC50 value. researchgate.net This raises questions about cellular uptake, bioavailability at the target site (the ER), and potential off-target effects at these higher concentrations, which need to be thoroughly explored.

The precise mechanism of its antiviral action remains largely unelucidated. While it is known to be effective against viruses like HBV, the specific host or viral protein it targets to exert this effect is unknown. Further research is necessary to identify its molecular target and pathway of action, which could unlock new strategies for antiviral drug development. Finally, like many complex synthetic molecules, the synthesis of this compound and its derivatives can be challenging, potentially limiting its availability and the exploration of further structure-activity relationships.

Q & A

Q. What experimental methods are used to confirm the structural identity of NN-DGJ in synthesized batches?

NN-DGJ's structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm the iminocyclitol core and alkyl chain configuration. Mass spectrometry (MS) further verifies molecular weight (e.g., ESI-MS for protonated ions). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring >98% purity as per industry standards .

Q. How is NN-DGJ synthesized, and what are critical optimization steps for yield improvement?